3'-Hydroxyflavanone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxyflavanone, ®- is a monohydroxyflavanone where the hydroxy group is located at the 3’ position of the flavanone structure. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxyflavanone, ®- can be achieved through several methods. One common synthetic route involves the oxidative cyclization of chalcones. The Algar-Flynn-Oyamada reaction is a well-known method where a chalcone undergoes oxidative cyclization to form a flavonol . Another method involves the biocatalytic synthesis using recombinant Escherichia coli cells expressing specific genes, which can convert flavanones to hydroxylated flavones .
Industrial Production Methods
Industrial production of 3’-Hydroxyflavanone, ®- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and engineered microorganisms is also explored for more sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxyflavanone, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3’-Hydroxyflavanone to other oxidized flavonoid derivatives.
Reduction: Reduction reactions can modify the flavanone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the flavanone structure, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated flavonoids, which can exhibit different biological activities and properties. For example, the oxidation of 3’-Hydroxyflavanone can lead to the formation of flavonols, which are known for their strong antioxidant properties .
Scientific Research Applications
3’-Hydroxyflavanone, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Medicine: Research explores its potential therapeutic applications in treating various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3’-Hydroxyflavanone, ®- involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by deregulating cell cycle progression and triggering apoptosis. This involves the upregulation of p53 and p21 proteins and the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
3’-Hydroxyflavanone, ®- can be compared with other similar compounds, such as:
Taxifolin (Dihydroquercetin): Known for its strong antioxidant and hepatoprotective activities.
Aromadedrin (Dihydrokaempferol): Exhibits antioxidant and anti-inflammatory properties.
Engeletin (Dihydrokaempferol-3-rhamnoside): Known for its potential health benefits and presence in various plants.
These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, highlighting the unique properties of 3’-Hydroxyflavanone, ®-.
Properties
CAS No. |
1030267-21-0 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1 |
InChI Key |
JVSPTYZZNUXJHN-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.